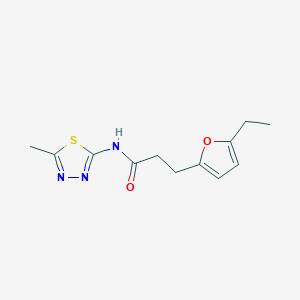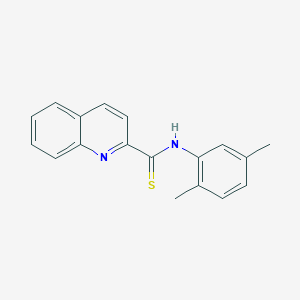
N-(2,5-dimethylphenyl)-2-quinolinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives, such as N-(2,5-dimethylphenyl)-2-quinolinecarbothioamide, involves strategic functionalization and cyclization reactions. An example approach includes using N,N-Dimethylformamide (DMF) as a carbon synthon for the synthesis of N-heterocycles, indicating DMF's role in contributing methyl, acyl, and amino groups in heterocycle syntheses. This method showcases the versatility and efficiency of using DMF in constructing complex quinoline structures (Li et al., 2021).
Molecular Structure Analysis
Detailed molecular structure analysis is essential to understand the chemical behavior of this compound. Spectral analysis techniques like FT-IR, 1H NMR, and UV–visible spectroscopy are commonly employed. Quantum chemical studies provide insights into molecular geometry, electronic properties, and potential nonlinear optical behavior, contributing to a comprehensive understanding of the compound's structure (Fatma et al., 2015).
Chemical Reactions and Properties
The chemical reactions of quinoline derivatives can vary widely, encompassing electrophilic substitution, nucleophilic addition, and complex formation with metals. For instance, the synthesis and antimicrobial activity of silver(I)quinoxaline compounds demonstrate the reactivity of quinoline structures with silver, leading to potential applications in antimicrobial treatments (Abu-Youssef et al., 2006).
将来の方向性
“N-(2,5-dimethylphenyl)-2-quinolinecarbothioamide” and its derivatives could be further explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi . This suggests potential future directions in antimicrobial drug discovery.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)quinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2S/c1-12-7-8-13(2)17(11-12)20-18(21)16-10-9-14-5-3-4-6-15(14)19-16/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUGPOPGHHQGRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5710445.png)
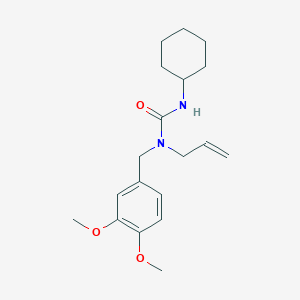
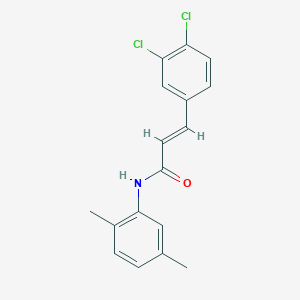
![ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5710461.png)
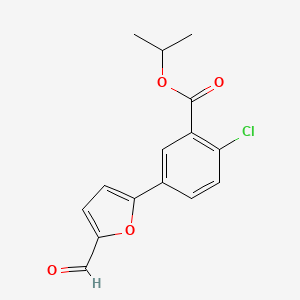
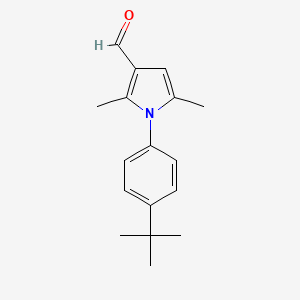
![N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5710483.png)
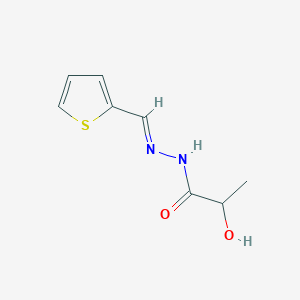
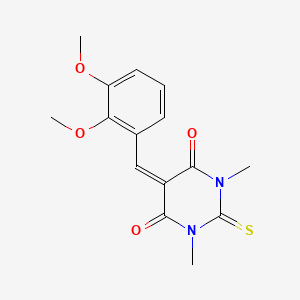

![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone]](/img/structure/B5710515.png)

![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B5710528.png)
